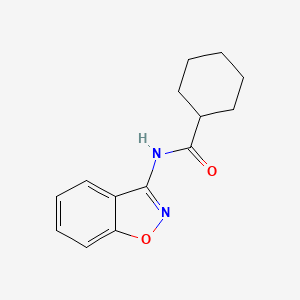
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-methyl-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-(1,3-benzothiazol-2-YL)-1-(2-methyl-5-nitrophenyl)-2,3-dihydro-1H-pyrrol-3-one: , also known by its systematic IUPAC name, is a heterocyclic compound. Let’s break down its structure:
- The core structure consists of a pyrrolone ring (a five-membered ring containing nitrogen) fused with a benzothiazole ring (a bicyclic system containing sulfur and nitrogen).
- The substituents include an amino group (NH₂) at position 5, a nitro group (NO₂) at position 2 of the benzene ring, and a methyl group (CH₃) at position 1 of the benzene ring.
Vorbereitungsmethoden
The synthetic routes to prepare this compound can vary, but here’s a common approach:
-
Heterocyclization Reaction:
- Start with 2-methyl-5-nitroaniline (aniline derivative with a methyl group and a nitro group).
- React it with 2-mercaptobenzothiazole (containing the benzothiazole ring) under appropriate conditions.
- The reaction forms the fused pyrrolone-benzothiazole system.
-
Reduction and Amination:
- Reduce the nitro group to an amino group using a suitable reducing agent.
- This step introduces the amino group at position 5.
-
Industrial Production:
- Industrial-scale production may involve modifications of the above steps or alternative methods.
- Optimization for yield, purity, and safety is crucial.
Analyse Chemischer Reaktionen
Oxidation: The nitro group can be oxidized to a nitroso group or further to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acetylation), and various acids or bases.
Major Products: The reduced compound (with an amino group) and its derivatives.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigated for potential pharmacological activities (e.g., antimicrobial, anti-inflammatory, or anticancer properties).
Chemistry: Used as a building block in organic synthesis.
Industry: May find applications in dye synthesis or materials science.
Wirkmechanismus
Targets: The compound’s effects likely involve interactions with cellular proteins or enzymes.
Pathways: Further research is needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Explore related pyrrolone or benzothiazole derivatives.
Uniqueness: Highlight its specific substituents and structural features.
: Example reference. : Another reference. : Yet another reference.
Eigenschaften
Molekularformel |
C18H14N4O3S |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-methyl-5-nitrophenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H14N4O3S/c1-10-6-7-11(22(24)25)8-13(10)21-9-14(23)16(17(21)19)18-20-12-4-2-3-5-15(12)26-18/h2-8,19,23H,9H2,1H3 |
InChI-Schlüssel |
QHAJMRSIBYBCQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-methoxyphenyl)-N-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390173.png)

![5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11390187.png)
![2-(5-Bromo-2-ethoxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11390198.png)
![N-(3-chlorophenyl)-6-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390202.png)
![3-benzyl-6-chloro-9-(3,4-dimethoxybenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11390216.png)
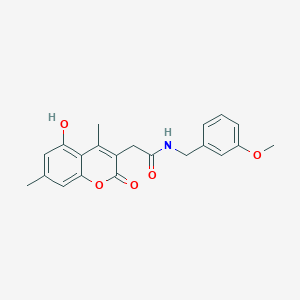

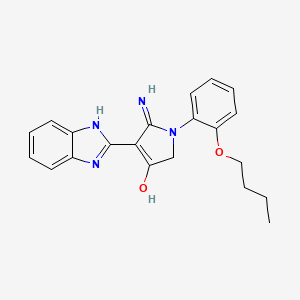
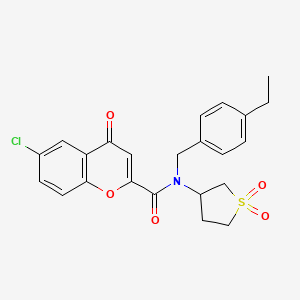
![5-bromo-N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B11390239.png)
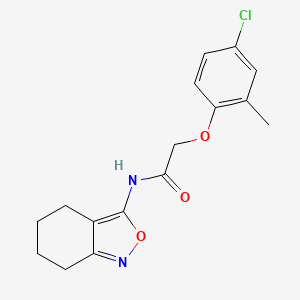
![6-(4-chlorophenyl)-N-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390255.png)
